molecular formula C7H13NO B2703193 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine CAS No. 2225144-35-2

2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine

Cat. No. B2703193
CAS RN: 2225144-35-2
M. Wt: 127.187
InChI Key: YXQQMGSRJYROKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine” is 1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Conformational Analysis

Research into 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine and similar compounds focuses on their synthesis and potential applications in drug discovery. For instance, a study on the synthesis of cyclobutane amino acid analogues of furanomycin, which involves the unusual 2-oxabicyclo[3.2.0]heptane core, highlights a method that could be applicable to the synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine analogues. This method employs a formal [2 + 2] cycloaddition strategy, indicating the potential of such compounds in the development of biologically active products (Avenoza et al., 2010).

Drug Discovery Building Blocks

The synthesis of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists reveals the importance of oxabicyclic structures in developing compounds with specific biological activities. These structures can be engineered to interact selectively with receptor subtypes, showcasing the versatility of 2-oxabicyclo compounds in medicinal chemistry (Tecle et al., 1993).

Advanced Building Blocks for Drug Discovery

A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery, has been developed. This method uses common chemicals and highlights the potential of oxabicyclo compounds in facilitating the rapid synthesis of complex molecules for pharmaceutical applications (Denisenko et al., 2017).

Functional Diversity and Drug Analogues

Another significant application is the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which act as carbon-atom bridged morpholines. These compounds can mimic the structure of γ-amino butyric acid (GABA), leading to backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This demonstrates the utility of 2-oxabicyclo compounds in creating more stable and potentially safer versions of existing medications (Garsi et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . This indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.

properties

IUPAC Name

2-oxabicyclo[3.1.1]heptan-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQQMGSRJYROKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine

CAS RN

2225144-35-2
Record name {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine
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